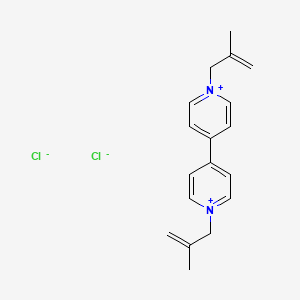
2,5-Dichloro-3,6,8-trihydroxy-1-methyl-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-3,6,8-trihydroxy-1-methyl-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are a group of oxygenated heterocyclic compounds known for their diverse biological activities. This particular compound is characterized by the presence of chlorine atoms and hydroxyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3,6,8-trihydroxy-1-methyl-9H-xanthen-9-one typically involves the chlorination of a suitable xanthone precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-3,6,8-trihydroxy-1-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of xanthone quinones.
Reduction: Formation of dihydro-xanthones.
Substitution: Formation of amino or thio derivatives of xanthones.
Aplicaciones Científicas De Investigación
2,5-Dichloro-3,6,8-trihydroxy-1-methyl-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex xanthone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic effects on cancer cells.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-3,6,8-trihydroxy-1-methyl-9H-xanthen-9-one involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce apoptosis in cancer cells makes it a promising candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dichloronorlichexanthone
- 4,7-Dichloronorlichexanthone
- 2,7-Dichloronorlichexanthone
Uniqueness
2,5-Dichloro-3,6,8-trihydroxy-1-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and hydroxyl groups enhances its reactivity and potential for various applications compared to other xanthone derivatives.
Propiedades
Número CAS |
67065-99-0 |
|---|---|
Fórmula molecular |
C14H8Cl2O5 |
Peso molecular |
327.1 g/mol |
Nombre IUPAC |
2,5-dichloro-3,6,8-trihydroxy-1-methylxanthen-9-one |
InChI |
InChI=1S/C14H8Cl2O5/c1-4-9-8(3-7(19)11(4)15)21-14-10(13(9)20)5(17)2-6(18)12(14)16/h2-3,17-19H,1H3 |
Clave InChI |
GIFIVBSXNYNGET-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)O)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)
![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)
![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)






